3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid is an organic compound characterized by its azetidine ring structure and a prop-2-en-1-yl group. It is often utilized in medicinal chemistry due to its biological activity, particularly in cancer research. The compound's unique trifluoroacetate moiety enhances its stability and solubility, making it suitable for various applications in scientific research.
This compound is synthesized through various chemical reactions involving azetidine derivatives and allyl bromide under basic conditions. It is available for purchase from chemical suppliers like BenchChem and Sigma-Aldrich, where it is often used as a reference standard for pharmaceutical testing .
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid falls under the category of azetidines, which are four-membered saturated heterocycles containing nitrogen. This classification highlights its significance in organic synthesis and medicinal chemistry.
The synthesis of 3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid typically involves the following steps:
The reaction conditions are crucial for maximizing yield and minimizing by-products. The use of continuous flow reactors in industrial settings can enhance efficiency by allowing for better control over reaction parameters.
The molecular formula of 3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid is , with a molecular weight of approximately 211.182 g/mol. The structure features an azetidine ring, which is a saturated four-membered ring containing one nitrogen atom.
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid can undergo various chemical reactions, including:
The primary mechanism of action for 3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid involves its interaction with tubulin at the colchicine-binding site. This interaction disrupts microtubule formation, which is essential for mitosis.
The compound has demonstrated significant antiproliferative effects in breast cancer cells, leading to cell cycle arrest in the G2/M phase. This action indicates its potential as a therapeutic agent in cancer treatment.
Relevant data suggests that these properties make it an attractive candidate for further research and application in medicinal chemistry .
3-(Prop-2-en-1-yl)azetidine; trifluoroacetic acid has several notable applications:
This compound represents a significant area of interest within organic chemistry, particularly due to its biological implications and potential therapeutic applications.
Nucleophilic allylation represents a cornerstone methodology for introducing the prop-2-en-1-yl (allyl) moiety onto the azetidine nitrogen atom. This SN₂ reaction leverages the inherent ring strain of azetidine (approximately 23 kcal/mol), which significantly enhances its nucleophilic reactivity compared to larger saturated heterocycles. The reaction typically employs allyl halides (e.g., allyl bromide or chloride) under basic conditions, where the deprotonated azetidine attacks the electrophilic allylic carbon [2]. Optimization focuses on controlling exothermicity and minimizing di-allylation byproducts through:
Table 1: Allylation Reagent Impact on 3-(Prop-2-en-1-yl)azetidine Formation
Allylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Selectivity (Mono:Di-allyl) |
---|---|---|---|---|---|
Allyl Bromide | K₂CO₃ | CH₃CN | 4 | 78 | 14:1 |
Allyl Bromide | NaH | THF | 1.5 | 92 | 20:1 |
Allyl Chloride | Cs₂CO₃ | DMF | 8 | 65 | 9:1 |
Allyl Bromide | DBU (PTC) | Toluene/H₂O | 6 | 88 | 18:1 |
Salt formation with trifluoroacetic acid (TFA) stabilizes the volatile 3-(prop-2-en-1-yl)azetidine free base and enhances crystallinity for purification. The protonation occurs quantitatively in ethereal solvents (diethyl ether, MTBE) or chlorinated solvents (DCM, chloroform), generating the water-soluble azetidinium trifluoroacetate. Key parameters include:
Table 2: Solvent Impact on TFA Salt Crystallization
Solvent | Dielectric Constant (ε) | Salt Form | Crystallization Yield (%) | Purity (%) |
---|---|---|---|---|
Diethyl Ether | 4.3 | Crystalline | 95 | >99 |
Dichloromethane | 8.9 | Crystalline | 92 | 98 |
Tetrahydrofuran | 7.6 | Semi-Solid | 80 | 95 |
Acetonitrile | 37.5 | Amorphous | 65 | 90 |
Continuous flow reactors overcome limitations in batch synthesis of 3-(prop-2-en-1-yl)azetidine; TFA by enabling precise control of highly exothermic steps. Key advantages include:
Table 3: Flow Reactor Performance vs. Batch for Key Synthesis Steps
Parameter | Batch Reactor | Microreactor (Single) | Microreactor (10x Array) |
---|---|---|---|
Allylation Reaction Time | 120 min | 8 min | 8 min |
Temperature Control | ±10°C | ±1°C | ±1°C |
Max. Productivity (g/h) | 42 | 15 | 150 |
TFA Salt Yield (Overall) | 78% | 92% | 90% |
Purification of 3-(prop-2-en-1-yl)azetidine; TFA leverages the compound’s polarity and crystallinity:
Yield optimization adheres to empirical scaling laws: Halving the synthesis scale (e.g., 100 mmol → 50 mmol) typically doubles relative yield loss due to fixed process losses during transfers. Thus, 250 mmol scale achieves ∼92% isolated yield vs. 78% at 25 mmol [3].
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2